molecular formula C19H23BFNO2 B7957000 N-{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline

N-{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline

Cat. No.: B7957000
M. Wt: 327.2 g/mol
InChI Key: YTXCAGOZMNETHH-UHFFFAOYSA-N
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Description

N-{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline is an organic compound that features a boron-containing dioxaborolane group and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline typically involves the following steps:

    Formation of the boronic ester: The starting material, 2-fluoro-6-bromobenzyl alcohol, undergoes a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This results in the formation of the boronic ester.

    Coupling with aniline: The boronic ester is then coupled with aniline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a base like sodium carbonate and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a phenol derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline can be used as a building block for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology and Medicine

This compound may have potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure could be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In materials science, this compound could be used in the synthesis of advanced materials, such as polymers or organic electronic devices. Its boronic ester group allows for functionalization and incorporation into larger molecular frameworks.

Mechanism of Action

The mechanism by which N-{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.

    2-Fluoroaniline: A related compound with a fluoro-substituted phenyl ring but lacking the boronic ester group.

    N-Benzyl aniline: A compound with a similar aniline structure but without the fluoro and boronic ester substituents.

Uniqueness

N-{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline is unique due to the presence of both a fluoro-substituted phenyl ring and a boronic ester group

Properties

IUPAC Name

N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BFNO2/c1-18(2)19(3,4)24-20(23-18)16-11-8-12-17(21)15(16)13-22-14-9-6-5-7-10-14/h5-12,22H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXCAGOZMNETHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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